molecular formula C16H17Cl2NO2S3 B4818691 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide

Cat. No. B4818691
M. Wt: 422.4 g/mol
InChI Key: DSPQJLBKTDAPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, also known as DTTBMS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in a variety of cellular processes, including cell growth and apoptosis. By inhibiting the production of ROS, N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide may be able to inhibit the growth of cancer cells and protect neurons from oxidative stress.
Biochemical and Physiological Effects
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment and neuroprotective agent, N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide in lab experiments is its stability. N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is a stable compound that can be stored for long periods of time without degradation. However, one limitation is its solubility. N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is only slightly soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. One area of research is in the development of new cancer treatments. Further studies could explore the potential of N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide as a chemotherapeutic agent, and could investigate its effectiveness in vivo.
Another area of research is in the field of neuroprotection. Studies could explore the potential of N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide as a treatment for neurological disorders such as Parkinson's and Alzheimer's disease, and could investigate its mechanism of action in more detail.
Finally, studies could explore the potential of N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide as a treatment for inflammatory diseases such as rheumatoid arthritis. Further research could investigate its anti-inflammatory properties and its potential as a therapeutic agent.

Scientific Research Applications

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of research is in the field of cancer treatment. Studies have shown that N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has the ability to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Another area of research is in the field of neuroscience. N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been found to have an effect on the release of neurotransmitters, and may have potential as a treatment for neurological disorders such as Parkinson's and Alzheimer's disease.

properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S3/c1-22-12-5-7-13(8-6-12)24(20,21)19-9-10-23-11-14-15(17)3-2-4-16(14)18/h2-8,19H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPQJLBKTDAPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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